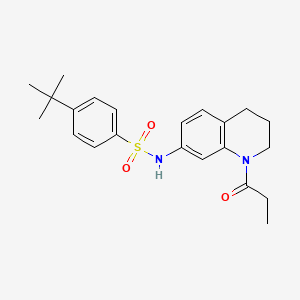

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

CAS No.: 1040661-44-6

Cat. No.: VC11935585

Molecular Formula: C22H28N2O3S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040661-44-6 |

|---|---|

| Molecular Formula | C22H28N2O3S |

| Molecular Weight | 400.5 g/mol |

| IUPAC Name | 4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C22H28N2O3S/c1-5-21(25)24-14-6-7-16-8-11-18(15-20(16)24)23-28(26,27)19-12-9-17(10-13-19)22(2,3)4/h8-13,15,23H,5-7,14H2,1-4H3 |

| Standard InChI Key | PCBPLADAQSEGQR-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

| Canonical SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Introduction

Synthesis and Preparation

The synthesis of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide would likely involve a multi-step process:

-

Preparation of 1,2,3,4-Tetrahydroquinoline Derivative: This could involve the synthesis of a tetrahydroquinoline derivative, such as 4-tert-Butyl-1,2,3,4-tetrahydroquinoline, followed by acylation with propanoyl chloride to introduce the propanoyl group.

-

Sulfonamide Formation: The sulfonamide linkage would be formed by reacting the acylated tetrahydroquinoline derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base.

Potential Applications

-

Pharmacological Activity: Sulfonamides are known for their antimicrobial properties, while tetrahydroquinolines have been explored for various biological activities, including anticancer and antiviral effects . The combination of these moieties could result in compounds with interesting pharmacological profiles.

-

Biological Evaluation: In vitro assays against microbial or cancer cell lines could provide insights into the compound's efficacy and potential therapeutic applications.

Data Table: Related Compounds

| Compound | CAS Number | Molecular Weight | Potential Applications |

|---|---|---|---|

| 4-tert-Butyl-1,2,3,4-tetrahydroquinoline | 22990-31-4 | 189.30 g/mol | Anticancer, Antiviral |

| tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | 885951-71-3 | 248.32 g/mol | Pharmaceutical Intermediate |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | - | Varies | Antimicrobial, Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume